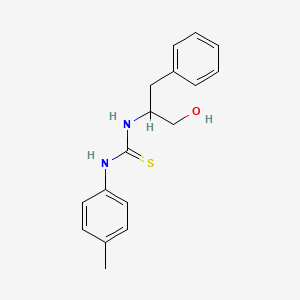

1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

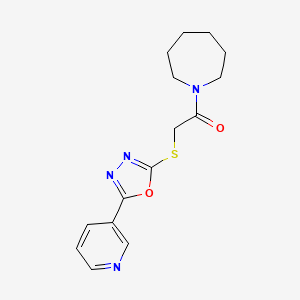

1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea, also known as PTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTT is a thiourea derivative that possesses several unique properties, including anti-inflammatory, anti-cancer, and anti-viral activities.

Applications De Recherche Scientifique

Enantioselective Synthesis

Thioureas, including structures similar to 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea, are pivotal in catalyzing enantioselective synthesis. For example, chiral thioureas catalyze the highly enantioselective hydrophosphonylation of N-benzyl imines, providing practical access to enantiomerically enriched alpha-amino phosphonic acids. These compounds have broad applications in medicinal chemistry due to their chirality and functionality, underscoring their utility in synthesizing biologically active molecules (Joly & Jacobsen, 2004).

Sensor Development

A notable application of thiourea derivatives is in the development of chemical sensors. For instance, a derivative demonstrated significant fluorescence enhancement in the presence of aluminum ions over other competitive metal ions, showcasing its potential as a fluorescent sensor for detecting specific metal ions in environmental and biological samples (Wang et al., 2016).

Photoluminescence Studies

Photoluminescence properties of thiourea compounds are of great interest in materials science. One study highlighted the use of 1-(2-Hydroxyphenyl)thiourea for the determination of chromium(VI) due to its fluorescence quenching ability, indicating its application in environmental monitoring and analysis (Sunil & Rao, 2015).

Crystal Structure Analysis

The crystal structure of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea itself has been determined, providing insights into its molecular geometry and interactions. Such structural analyses are fundamental in drug design, allowing for the exploration of potential binding interactions with biological targets (Wang et al., 2008).

Corrosion Inhibition

Thiourea derivatives are investigated for their corrosion inhibition properties. Studies on Schiff base compounds containing thiourea moieties have shown significant inhibitive effects on mild steel corrosion, suggesting applications in protecting industrial materials (Leçe et al., 2008).

Molecular Docking and Biological Activities

Research on thiourea derivatives extends into biochemistry, where their interactions with DNA and potential biological activities are explored. Molecular docking studies of certain thiourea compounds have revealed binding affinities to DNA, suggesting their role in developing novel therapeutic agents (Mushtaque et al., 2016).

Propriétés

IUPAC Name |

1-(1-hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13-7-9-15(10-8-13)18-17(21)19-16(12-20)11-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUNITCIJWKJJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NC(CC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2952995.png)

![1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2952999.png)

![1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2953000.png)

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/no-structure.png)

![6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2953005.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-methylbutanamide](/img/structure/B2953015.png)

![1-[(1-Benzyl-2,2,2-trifluoroethoxy)methyl]-2,4-difluorobenzene](/img/structure/B2953016.png)